molecular formula C11H11N3O B14295347 1,3-Dimethyl-4-nitroso-5-phenylpyrazole CAS No. 124032-81-1

1,3-Dimethyl-4-nitroso-5-phenylpyrazole

Cat. No.: B14295347
CAS No.: 124032-81-1
M. Wt: 201.22 g/mol
InChI Key: SZJNIEJCIMBATB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitroso-5-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its nitroso group, exhibits unique chemical properties that make it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-nitroso-5-phenylpyrazole can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid, followed by cyclization and nitrosation reactions . The reaction conditions typically include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitroso-5-phenylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include nitro-pyrazoles, amino-pyrazoles, and various substituted pyrazoles, each with distinct chemical and physical properties .

Scientific Research Applications

1,3-Dimethyl-4-nitroso-5-phenylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-nitroso-5-phenylpyrazole involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in therapeutic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-nitroso-5-phenylpyrazole stands out due to its unique nitroso group, which imparts distinct reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in multiple scientific domains .

Properties

CAS No.

124032-81-1

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1,3-dimethyl-4-nitroso-5-phenylpyrazole

InChI

InChI=1S/C11H11N3O/c1-8-10(13-15)11(14(2)12-8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

SZJNIEJCIMBATB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=O)C2=CC=CC=C2)C

Origin of Product

United States

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